N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide
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Description
N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide is a chemical compound that has shown promising results in scientific research for its potential use in various applications.
Scientific Research Applications
Antimicrobial and Antituberculosis Activity
A series of compounds including ethyl-4-(4-((4-fluorobenzyl)amino)piperidin-1-yl)-2-phenylthiazole-5-carboxylate have shown promising in vitro activity against Mycobacterium tuberculosis, highlighting their potential as novel antituberculosis agents. These compounds exhibit significant inhibitory activity against Mycobacterium smegmatis GyrB ATPase and Mycobacterium tuberculosis DNA gyrase, indicating their potential application in developing new antimicrobial drugs (Jeankumar et al., 2013).
Anticancer Activity
Research into the synthesis and biological evaluation of thiazolo [3,2-a] pyrimidines has revealed compounds with significant anti-inflammatory and antinociceptive activities, which also showed lower ulcerogenic activity and higher safety profiles. Such findings suggest the potential use of structurally similar compounds in cancer treatment, where inflammation plays a role in tumor progression and pain management is crucial (Alam et al., 2010).
Drug Metabolism and Pharmacokinetics Studies
The use of fluorine-19 nuclear magnetic resonance (NMR) spectroscopy in drug discovery programs has supported the selection of candidates for further development, as demonstrated in studies of compounds like N-(4-fluorobenzyl)-5-hydroxy-1-methyl-2-(4-methylmorpholin-3-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamide. Such research underscores the importance of understanding the metabolic fate and excretion of fluorine-containing pharmaceuticals, which is critical for the development of safe and effective medications (Monteagudo et al., 2007).
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(phenylcarbamoylamino)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN4O2S/c19-13-8-6-12(7-9-13)10-20-16(24)15-11-26-18(22-15)23-17(25)21-14-4-2-1-3-5-14/h1-9,11H,10H2,(H,20,24)(H2,21,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYPKMPMKNXIJON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzyl)-2-(3-phenylureido)thiazole-4-carboxamide |
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